Cas no 90770-88-0 (4,4'-Dihydroxy-2,2’-bipyridine)

4,4'-Dihydroxy-2,2’-bipyridine is a bipyridine derivative featuring hydroxyl groups at the 4 and 4' positions of the pyridine rings. This compound serves as a versatile ligand in coordination chemistry, forming stable complexes with transition metals due to its chelating properties. Its hydroxyl groups enhance solubility in polar solvents and enable further functionalization, making it useful in catalysis, material science, and supramolecular chemistry. The rigid bipyridine backbone contributes to structural stability, while the electron-donating hydroxyl groups influence electronic properties, facilitating applications in photochemical and electrochemical systems. This compound is particularly valued for its role in designing metal-organic frameworks (MOFs) and as a precursor for advanced polymeric materials.
4,4'-Dihydroxy-2,2’-bipyridine structure
90770-88-0 structure
Product name:4,4'-Dihydroxy-2,2’-bipyridine
CAS No:90770-88-0
MF:C10H8N2O2
Molecular Weight:188.182722091675
CID:798770
PubChem ID:11789952

4,4'-Dihydroxy-2,2’-bipyridine 化学的及び物理的性質

名前と識別子

    • [2,2'-Bipyridine]-4,4'-diol
    • 2-(4-oxo-1H-pyridin-2-yl)-1H-pyridin-4-one
    • 4,4'-DIHYDROXY-2,2'-BIPYRIDINE
    • <2,2'-Bipyridin>-4,4'-diol
    • 2,2'-bipyridine-4,4'-diol
    • 4,4'-bishydroxy-2,2'-bipyridine
    • 4,4'-dihydroxyl-2,2'-bipyridine
    • 4,4'-dihydroxybipyridine
    • BPOH20
    • 2,2'-Bipyridinyl-4,4'-diol
    • JHDFNETXVFHWEE-UHFFFAOYSA-N
    • FCH863110
    • Z5569
    • 2-(4-oxo-1,4-dihydropyridin-2-yl)-1,4-dihydropyridin-4-one
    • 2-(4-Hydroxypyridin-2-yl)pyridin-4-ol
    • 4,4′-Dihydroxy-2,2′-bipyridine
    • 4,4′-Dihydroxy-2,2′-dipyridyl
    • 4,4'-Dihydroxy-2,2’-bipyridine
    • DTXSID40472808
    • 90770-88-0
    • BS-29768
    • 4,4''-Dihydroxy-2,2''-bipyridine
    • AKOS006287821
    • DB-078794
    • F75685
    • YSCK0421
    • CS-0110281
    • MFCD08704189
    • SCHEMBL1071219
    • W-204040
    • 4,4'-Dihydroxy-2,2’-bipyridine
    • インチ: 1S/C10H8N2O2/c13-7-1-3-11-9(5-7)10-6-8(14)2-4-12-10/h1-6H,(H,11,13)(H,12,14)
    • InChIKey: JHDFNETXVFHWEE-UHFFFAOYSA-N
    • SMILES: OC1C=C(C2C=C(O)C=CN=2)N=CC=1

計算された属性

  • Exact Mass: 188.058578g/mol
  • Surface Charge: 0
  • XLogP3: 0
  • 水素結合ドナー数: 2
  • Hydrogen Bond Acceptor Count: 4
  • 回転可能化学結合数: 1
  • Exact Mass: 188.058578g/mol
  • 単一同位体質量: 188.058578g/mol
  • Topological Polar Surface Area: 58.2Ų
  • Heavy Atom Count: 14
  • 複雑さ: 374
  • 同位体原子数: 0
  • 原子立体中心数の決定: 0
  • 未定義の原子立体中心の数: 0
  • Defined Bond Stereocenter Count: 0
  • 不確定化学結合立体中心数: 0
  • Covalently-Bonded Unit Count: 1

じっけんとくせい

  • PSA: 66.24000
  • LogP: 1.55480

4,4'-Dihydroxy-2,2’-bipyridine Security Information

4,4'-Dihydroxy-2,2’-bipyridine 税関データ

  • 税関コード:2933399090
  • 税関データ:

    中国税関コード:

    2933399090

    概要:

    2933399090。他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%

    申告要素:

    製品名, 成分含有量、使用する場合は、ウロト品の外観を明記してください、6-カプロラクタムは外観、署名日を明記してください

    要約:

    2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:20.0%

4,4'-Dihydroxy-2,2’-bipyridine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
TRC
D679258-25mg
4,4'-Dihydroxy-2,2’-bipyridine
90770-88-0
25mg
$87.00 2023-05-18
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1180921-250mg
[2,2'-Bipyridine]-4,4'-diol
90770-88-0 97%
250mg
¥609.00 2024-04-25
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1180921-5g
[2,2'-Bipyridine]-4,4'-diol
90770-88-0 97%
5g
¥3834.00 2024-04-25
TRC
D679258-100mg
4,4'-Dihydroxy-2,2’-bipyridine
90770-88-0
100mg
$64.00 2023-05-18
TRC
D679258-250mg
4,4'-Dihydroxy-2,2’-bipyridine
90770-88-0
250mg
$110.00 2023-05-18
Ambeed
A339806-250mg
[2,2'-Bipyridine]-4,4'-diol
90770-88-0 97%
250mg
$55.0 2025-02-19
Ambeed
A339806-1g
[2,2'-Bipyridine]-4,4'-diol
90770-88-0 97%
1g
$154.0 2025-02-19
SHANG HAI KAI SHU HUA XUE Technology Co., Ltd.
OLB1008284-1g
[2,2'-Bipyridine]-4,4'-diol
90770-88-0 95%
1g
¥1000 2023-11-08
Ambeed
A339806-5g
[2,2'-Bipyridine]-4,4'-diol
90770-88-0 97%
5g
$495.0 2025-02-19
A2B Chem LLC
AH90941-100mg
4,4'-Dihydroxy-2,2'-bipyridine
90770-88-0 97%
100mg
$26.00 2024-05-20

4,4'-Dihydroxy-2,2’-bipyridine 合成方法

Synthetic Circuit 1

Reaction Conditions
1.1 acidified
Reference
Bipyridine based metallogels: an unprecedented difference in photochemical and chemical reduction in the in situ nanoparticle formation
Tatikonda, Rajendhraprasad; Bertula, Kia; Nonappa; Hietala, Sami; Rissanen, Kari; et al, Dalton Transactions, 2017, 46(9), 2793-2802

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Hydrogen bromide Solvents: Acetic acid ,  Water ;  120 °C
Reference
Luminescent Gold Surfaces for Sensing and Imaging: Patterning of Transition Metal Probes
Adams, Samuel J.; Lewis, David J.; Preece, Jon A.; Pikramenou, Zoe, ACS Applied Materials & Interfaces, 2014, 6(14), 11598-11608

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Hydrogen bromide Solvents: Acetic acid ;  72 h, reflux
Reference
New ternary bipyridine-terpyridine copper(II) complexes as self-activating chemical nucleases
Gama, Sofia; Rodrigues, Ines; Marques, Fernanda; Palma, Elisa; Correia, Isabel; et al, RSC Advances, 2014, 4(106), 61363-61377

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Acetic acid ,  Hydrogen bromide Solvents: Water ;  47 h, reflux; reflux → rt
1.2 Reagents: Ammonium hydroxide Solvents: Water ;  basified
Reference
Aqueous reductive amination using a dendritic metal catalyst in a dialysis bag
Willemsen, Jorgen S.; van Hest, Jan C. M.; Rutjes, Floris P. J. T., Beilstein Journal of Organic Chemistry, 2013, 9, 960-965

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Hydrogen bromide Solvents: Acetic acid ,  Water ;  rt; 15 h, reflux
1.2 Reagents: Ammonium hydroxide Solvents: Water ;  neutralized, rt
Reference
Synthesis of Phosphonic Acid Derivatized Bipyridine Ligands and Their Ruthenium Complexes
Norris, Michael R.; Concepcion, Javier J.; Glasson, Christopher R. K.; Fang, Zhen; Lapides, Alexander M.; et al, Inorganic Chemistry, 2013, 52(21), 12492-12501

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Hydrogen iodide ;  9 h, reflux; reflux → rt
1.2 Reagents: Ammonia Solvents: Water ;  pH 13
Reference
High-effective synthesis of 2,2'-bipyridinyl-4,4'-diol
Zhang, Xinyu; Tang, Hongying; Zhang, Zhongbiao, Tianjin Shifan Daxue Xuebao, 2011, 31(4), 92-94

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Hydrogen bromide Solvents: Acetic acid ,  Water ;  overnight, reflux
1.2 Reagents: Ammonium hydroxide Solvents: Water ;  neutralized, rt
Reference
Synthetic Approaches to an Isostructural Series of Redox-Active, Metal Tris(bipyridine) Core Dendrimers
Hong, Young-Rae; Gorman, Christopher B., Journal of Organic Chemistry, 2003, 68(23), 9019-9025

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Acetic acid ,  Hydrogen bromide Solvents: Water ;  overnight, reflux; reflux → rt
1.2 Reagents: Ammonium hydroxide Solvents: Water ;  pH 6 - 7
Reference
Hydroxyl and amino functionalized cyclometalated Ir(III) complexes: Synthesis, characterization and cytotoxicity studies
Wu, Zhaozhen; Mu, Juanjuan; Wang, Qiong; Chen, Xing; Jensen, Lasse; et al, Journal of Organometallic Chemistry, 2015, 791, 175-182

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Hydrogen bromide Solvents: Acetic acid ;  10 h
Reference
Ruthenium(II) complex-based fluorescent sensor for peroxynitrite
Ma, Jingjin; Wu, Jiasheng; Liu, Weimin; Wang, Pengfei; Fan, Zhiyuan, Spectrochimica Acta, 2012, 94, 340-345

4,4'-Dihydroxy-2,2’-bipyridine Raw materials

4,4'-Dihydroxy-2,2’-bipyridine Preparation Products

4,4'-Dihydroxy-2,2’-bipyridine 関連文献

4,4'-Dihydroxy-2,2’-bipyridineに関する追加情報

Recent Advances in the Application of 4,4'-Dihydroxy-2,2’-bipyridine (CAS: 90770-88-0) in Chemical Biology and Pharmaceutical Research

4,4'-Dihydroxy-2,2’-bipyridine (CAS: 90770-88-0) is a versatile bipyridine derivative that has garnered significant attention in chemical biology and pharmaceutical research due to its unique structural and functional properties. Recent studies have explored its applications in catalysis, metal coordination, and as a building block for novel therapeutic agents. This research brief synthesizes the latest findings on this compound, highlighting its potential in drug development and biomedical applications.

One of the most notable advancements involves the use of 4,4'-Dihydroxy-2,2’-bipyridine as a ligand in transition metal complexes for catalytic applications. A 2023 study published in the Journal of the American Chemical Society demonstrated its efficacy in facilitating C-H activation reactions, which are critical for the synthesis of complex organic molecules. The study revealed that the hydroxyl groups in the compound enhance its ability to stabilize reactive intermediates, thereby improving catalytic efficiency.

In the realm of drug discovery, 4,4'-Dihydroxy-2,2’-bipyridine has shown promise as a scaffold for designing novel anticancer agents. Research published in Bioorganic & Medicinal Chemistry Letters in early 2024 reported the synthesis of a series of derivatives that exhibited potent inhibitory activity against specific kinase targets involved in tumor proliferation. The study emphasized the compound's ability to form stable interactions with key amino acid residues in the kinase binding pocket, suggesting its potential as a lead compound for further optimization.

Another emerging application is in the development of fluorescent probes for bioimaging. A recent study in Chemical Communications highlighted the compound's utility as a chelating agent for lanthanide ions, enabling the creation of highly sensitive probes for detecting cellular metal ions. The researchers noted that the hydroxyl groups play a crucial role in modulating the photophysical properties of the resulting complexes, making them suitable for real-time imaging in biological systems.

Despite these advancements, challenges remain in the practical application of 4,4'-Dihydroxy-2,2’-bipyridine. Issues such as solubility in aqueous media and potential toxicity at higher concentrations need to be addressed. Ongoing research is focused on modifying the compound's structure to overcome these limitations while retaining its beneficial properties. For instance, a 2024 preprint on ChemRxiv proposed the introduction of hydrophilic side chains to improve solubility without compromising its metal-binding affinity.

In conclusion, 4,4'-Dihydroxy-2,2’-bipyridine (CAS: 90770-88-0) continues to be a valuable tool in chemical biology and pharmaceutical research. Its diverse applications—from catalysis to drug design and bioimaging—underscore its versatility. Future studies are expected to further elucidate its mechanisms of action and expand its utility in therapeutic and diagnostic contexts. Researchers are encouraged to explore its potential in interdisciplinary collaborations, leveraging its unique properties to address unmet medical needs.

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